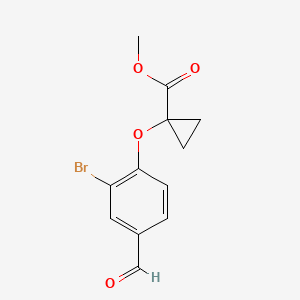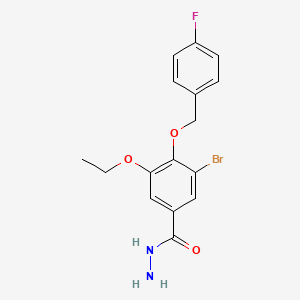
H-N-Me-His(Boc)-OMe.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“H-N-Me-His(Boc)-OMe.HCl” is a synthetic compound that belongs to the class of modified amino acids. It is often used in peptide synthesis and various biochemical applications. The compound features a histidine residue with a Boc (tert-butoxycarbonyl) protecting group and a methyl ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “H-N-Me-His(Boc)-OMe.HCl” typically involves the following steps:
Protection of the Histidine Residue: The histidine residue is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Methylation: The amino group of histidine is methylated to form N-methylhistidine.
Esterification: The carboxyl group is esterified to form the methyl ester.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups and selective reagents is crucial in achieving the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the histidine residue.
Reduction: Reduction reactions may target the ester or amide bonds.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
Oxidation Products: Oxidized histidine derivatives.
Reduction Products: Reduced ester or amide derivatives.
Substitution Products: Substituted histidine derivatives.
Scientific Research Applications
“H-N-Me-His(Boc)-OMe.HCl” is used in various scientific research applications, including:
Peptide Synthesis: As a building block in the synthesis of peptides and proteins.
Biochemical Studies: In studies involving enzyme-substrate interactions and protein folding.
Medicinal Chemistry: As an intermediate in the synthesis of pharmaceutical compounds.
Industrial Applications: In the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of “H-N-Me-His(Boc)-OMe.HCl” depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and incorporated into peptides. The Boc group provides stability during synthesis and can be removed under acidic conditions.
Comparison with Similar Compounds
Similar Compounds
H-N-Me-His-OMe.HCl: Lacks the Boc protecting group.
H-His(Boc)-OMe.HCl: Lacks the N-methylation.
H-N-Me-His(Boc)-OH: Lacks the methyl ester group.
Uniqueness
“H-N-Me-His(Boc)-OMe.HCl” is unique due to its combination of protective groups and functional modifications, making it a versatile intermediate in organic synthesis and peptide chemistry.
Properties
Molecular Formula |
C13H22ClN3O4 |
|---|---|
Molecular Weight |
319.78 g/mol |
IUPAC Name |
tert-butyl 4-[(2S)-3-methoxy-2-(methylamino)-3-oxopropyl]imidazole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H21N3O4.ClH/c1-13(2,3)20-12(18)16-7-9(15-8-16)6-10(14-4)11(17)19-5;/h7-8,10,14H,6H2,1-5H3;1H/t10-;/m0./s1 |
InChI Key |
RMCNNILHJDAFIK-PPHPATTJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-7-chloro-3-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13010545.png)
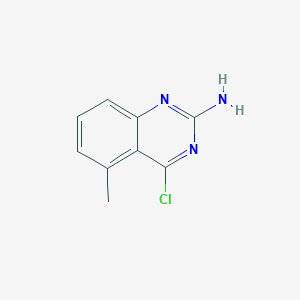
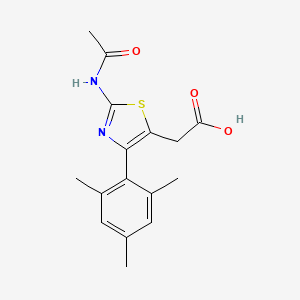
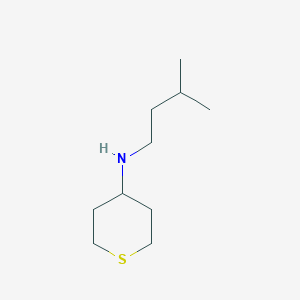
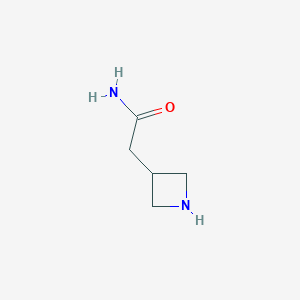
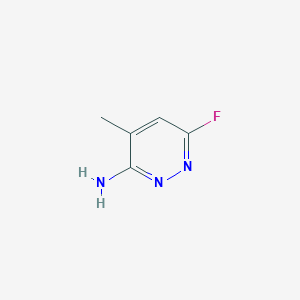
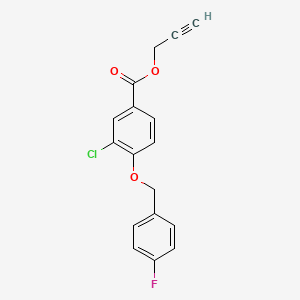
![methyl 4-chloro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B13010585.png)

![3,7-Dimethyl-6-oxo-6,7-dihydroisoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B13010608.png)
![2-(2,4-Dichloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetaldehyde](/img/structure/B13010619.png)

